molecular formula C7H12BrNO B13407093 2-Bromo-1-(piperidin-4-yl)ethan-1-one CAS No. 775515-59-8

2-Bromo-1-(piperidin-4-yl)ethan-1-one

Cat. No.: B13407093
CAS No.: 775515-59-8
M. Wt: 206.08 g/mol
InChI Key: IHWRSZRSWYJNRO-UHFFFAOYSA-N
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Description

2-Bromo-1-(piperidin-4-yl)ethan-1-one is an organic compound with the molecular formula C7H12BrNO. It is a brominated ketone that features a piperidine ring, making it a versatile intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(piperidin-4-yl)ethan-1-one typically involves the reaction of piperidine with bromoacetyl bromide. The reaction is carried out in an inert atmosphere, often using dichloromethane as the solvent and triethylamine as a base. The mixture is cooled to -4°C, and bromoacetyl bromide is added dropwise. The reaction is allowed to stir for 1.5 hours, followed by washing with water, saturated ammonium chloride, and saturated sodium bicarbonate solutions. The product is then purified by flash column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(piperidin-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones.

    Reduction: Formation of 2-bromo-1-(piperidin-4-yl)ethanol.

    Oxidation: Formation of 2-bromo-1-(piperidin-4-yl)ethanoic acid.

Scientific Research Applications

2-Bromo-1-(piperidin-4-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(piperidin-4-yl)ethan-1-one involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The carbonyl group can participate in reduction and oxidation reactions, altering the compound’s chemical properties and reactivity. These interactions enable the compound to modulate biological pathways and molecular targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone: Similar structure but with a phenyl group attached to the piperidine ring.

    2-Bromo-1-(pyridin-3-yl)ethan-1-one: Contains a pyridine ring instead of a piperidine ring.

    2-Bromo-1-(furan-2-yl)ethan-1-one: Features a furan ring in place of the piperidine ring.

Uniqueness

2-Bromo-1-(piperidin-4-yl)ethan-1-one is unique due to its specific combination of a brominated ketone and a piperidine ring. This structure imparts distinct reactivity and functional properties, making it particularly useful in the synthesis of pharmaceuticals and other bioactive compounds. Its ability to undergo a variety of chemical reactions and interact with biological targets sets it apart from similar compounds .

Properties

IUPAC Name

2-bromo-1-piperidin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c8-5-7(10)6-1-3-9-4-2-6/h6,9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWRSZRSWYJNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655260
Record name 2-Bromo-1-(piperidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775515-59-8
Record name 2-Bromo-1-(piperidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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